tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate
Description
tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom integrated into the spiro scaffold. The tert-butyl carbamate (Boc) group enhances steric protection, improving stability during synthetic workflows.
Properties
IUPAC Name |
tert-butyl 2-azaspiro[3.3]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)8-11(7-12-8)5-4-6-11/h8,12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAGOFRERGWKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2(CCC2)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of a suitable precursor, such as a 1,3-bis-electrophile, with a 1,1-bis-nucleophile under basic conditions. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Table 1: Key Diazaspiro[3.3]heptane Derivatives
Functionalized Azaspiro[3.3]heptane Derivatives
Modifications at the 6-position (e.g., amino, hydroxy, or aryl groups) significantly influence physicochemical and pharmacological properties:
- tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2): Physicochemical Properties: Molecular weight = 212.29; LogP = 1.32 (calculated); high solubility in polar solvents due to the amino group . Applications: Used as a precursor for covalent inhibitors, where the amino group enables conjugation to electrophilic warheads .
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8):
Table 2: Functionalized Azaspiro[3.3]heptane Analogs
Ring-Expanded Spirocyclic Analogs
Compounds like tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate (CAS 1359655-84-7) feature expanded spiro rings (e.g., [3.4] vs. [3.3]):
- Synthetic Complexity : Ring expansion reduces yields (e.g., 54% for spiro[3.4]octane derivatives in ) due to increased entropic penalties during cyclization .
Biological Activity
tert-Butyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a spiro junction between a cyclobutane and an azetidine ring, is being explored for its applications in drug discovery and development.
Structural Characteristics
The molecular formula of this compound is CHNO, with a molecular weight of approximately 213.28 g/mol. Its structure includes a tert-butyl group, an azaspiro framework, and a carboxylate functional group, which contribute to its potential versatility in biological interactions and chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate biological processes. Research indicates that this compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Biological Activity Data
Recent studies have highlighted several aspects of the biological activity of this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits antimicrobial properties against various bacterial strains. |
| Enzyme Inhibition | Potentially inhibits specific enzymes involved in metabolic pathways. |
| Neuroprotective Effects | Shows promise in protecting neuronal cells from oxidative stress-induced damage. |
| Anticancer Potential | Preliminary data suggest cytotoxic effects on cancer cell lines. |
Case Studies
- Antimicrobial Activity : A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a scaffold for developing new antibiotics .
- Enzyme Inhibition : In vitro assays demonstrated that the compound could inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition was dose-dependent, with IC50 values indicating moderate potency .
- Neuroprotective Effects : Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced apoptosis and preserved mitochondrial function, highlighting its protective role against neurotoxicity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that can be scaled for industrial production. Methods include cyclization reactions using suitable precursors under optimized conditions to yield high-purity products . The compound serves as a versatile building block for synthesizing various derivatives with tailored biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
